molecular formula C18H16ClN3O2S2 B2515296 2-chloro-8-methyl-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline CAS No. 796877-70-8

2-chloro-8-methyl-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Cat. No.: B2515296
CAS No.: 796877-70-8
M. Wt: 405.92
InChI Key: JNYASAAKAUBARJ-UHFFFAOYSA-N
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Description

2-chloro-8-methyl-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is an intriguing compound that holds potential in various fields of scientific research. Its structure, characterized by a quinoline core, substitutions at specific positions, and a pyrazole ring, makes it a unique entity with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the quinoline core followed by the introduction of the pyrazole ring and subsequent substitutions. Here’s a general approach:

  • Formation of the Quinoline Core: : This can be achieved through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

  • Introduction of Substituents: : The methyl group at the 8th position and the chloro group at the 2nd position can be introduced through selective chlorination and alkylation reactions.

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazines with β-dicarbonyl compounds under acidic or basic conditions.

  • Final Substitutions: : The thiophene and methylsulfonyl groups can be introduced through electrophilic substitution and sulfonylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but optimized for larger scale, with considerations for cost, efficiency, and yield. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The sulfur atom in the methylsulfonyl group can be further oxidized under strong oxidative conditions.

  • Reduction: : The chloro and methyl groups can undergo reductive dechlorination and demethylation under suitable reducing agents.

  • Substitution: : Halogen atoms, like chlorine, make the compound susceptible to nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reagents like lithium aluminium hydride or palladium catalysts.

  • Substitution: : Conditions involving nucleophiles like alkoxides or thiolates.

Major Products

The products depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-chloro-8-methyl-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is utilized in numerous scientific research fields due to its unique structure and reactivity.

  • Chemistry: : As a model compound for studying the behavior of quinoline and pyrazole derivatives.

  • Biology: : Investigated for its potential as an inhibitor in enzymatic reactions.

  • Medicine: : Explored for its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. The presence of the quinoline and pyrazole rings suggests potential interactions with nucleic acids or proteins. The compound may interfere with enzymatic activity by binding to the active site or altering protein conformation. Pathways involved could include those related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Compared to other quinoline or pyrazole derivatives, 2-chloro-8-methyl-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline stands out due to its specific substituents which confer unique reactivity and biological activity.

  • Similar Compounds: : Quinine, chloroquine, and pyrazole derivatives like celecoxib.

  • Uniqueness: : The combination of the chloro, methyl, methylsulfonyl, and thiophene groups is less common and offers distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-8-methyl-3-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S2/c1-11-5-3-6-12-9-13(18(19)20-17(11)12)15-10-14(16-7-4-8-25-16)21-22(15)26(2,23)24/h3-9,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYASAAKAUBARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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